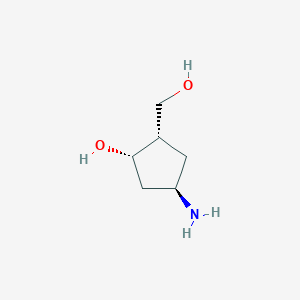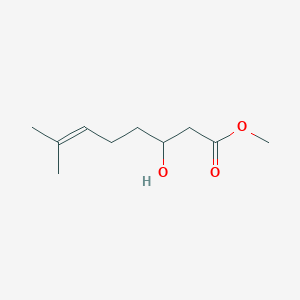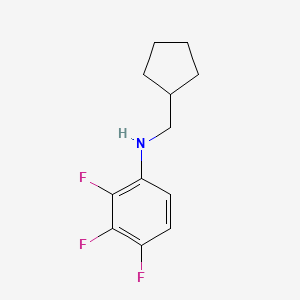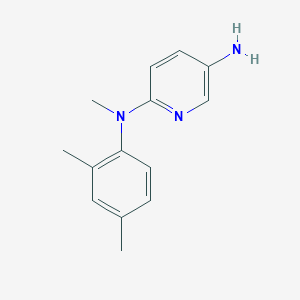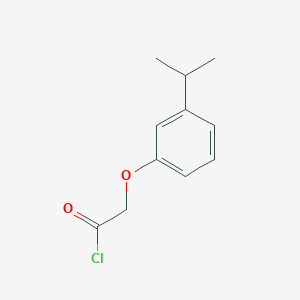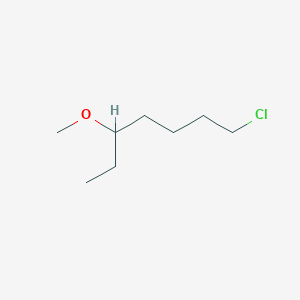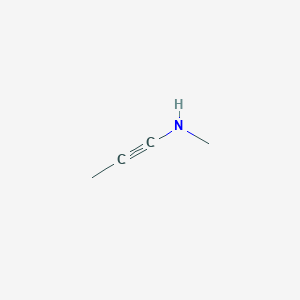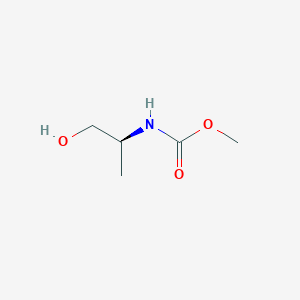
(S)-methyl (1-hydroxypropan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-methyl (1-hydroxypropan-2-yl)carbamate is a chiral carbamate compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its molecular formula is C5H11NO3, and it is known for its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl (1-hydroxypropan-2-yl)carbamate typically involves the reaction of (S)-1,2-diaminopropane with methyl chloroformate. The process begins with the protection of the amine group using benzyl chloroformate, followed by the addition of methyl chloroformate to form the carbamate. The reaction is carried out under controlled temperature conditions, usually between 0-5°C, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield .
化学反应分析
Types of Reactions
(S)-methyl (1-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
科学研究应用
(S)-methyl (1-hydroxypropan-2-yl)carbamate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials .
作用机制
The mechanism of action of (S)-methyl (1-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can modulate various biochemical pathways, making it a valuable compound for studying enzyme mechanisms and developing enzyme inhibitors .
相似化合物的比较
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Isopropyl carbamate
Uniqueness
(S)-methyl (1-hydroxypropan-2-yl)carbamate is unique due to its chiral nature and specific structural features, which confer distinct reactivity and biological activity compared to other carbamates.
属性
分子式 |
C5H11NO3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC 名称 |
methyl N-[(2S)-1-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C5H11NO3/c1-4(3-7)6-5(8)9-2/h4,7H,3H2,1-2H3,(H,6,8)/t4-/m0/s1 |
InChI 键 |
RXFVDPLFYFUMOV-BYPYZUCNSA-N |
手性 SMILES |
C[C@@H](CO)NC(=O)OC |
规范 SMILES |
CC(CO)NC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


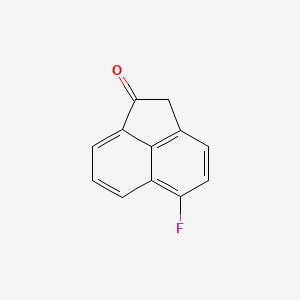
![N-[(1S)-1-(4-bromophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B8704324.png)
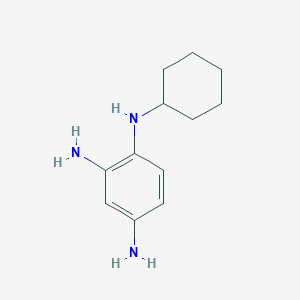
![N1-(1H-benzo[d]imidazol-2-yl)propane-1,3-diamine](/img/structure/B8704330.png)

![N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B8704342.png)

